7-Oxo-8-nonenoic acid
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Overview
Description
7-Oxo-8-nonenoic acid is a medium-chain keto acid with a unique structure that includes a keto group at the seventh carbon and a double bond between the eighth and ninth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-8-nonenoic acid can be achieved through several methods. One common approach involves the oxidation of 8-nonenoic acid using specific oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the keto group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes. These processes are designed to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of packed-bed reactors and catalytic hydrogenation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-8-nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of 7-hydroxy-8-nonenoic acid.
Substitution: The compound can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 7-Hydroxy-8-nonenoic acid.
Substitution: Compounds with different functional groups replacing the keto group.
Scientific Research Applications
7-Oxo-8-nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 7-Oxo-8-nonenoic acid involves its interaction with specific molecular targets and pathways. The keto group at the seventh carbon is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. These interactions can modulate enzyme activity and influence metabolic pathways. The compound’s double bond also allows for additional reactivity, including the formation of epoxides and other reactive intermediates .
Comparison with Similar Compounds
8-Amino-7-oxononanoic acid: This compound has an amino group instead of a double bond and is involved in biotin biosynthesis.
7-Hydroxy-8-nonenoic acid: This compound is formed by the reduction of 7-Oxo-8-nonenoic acid and has a hydroxyl group instead of a keto group.
Uniqueness: this compound is unique due to its specific structure, which includes both a keto group and a double bond. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in various chemical reactions and industrial processes .
Properties
CAS No. |
200724-93-2 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-oxonon-8-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2H,1,3-7H2,(H,11,12) |
InChI Key |
ULPCQFRHLZORMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
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